(2-Bromo-4-chlorophenyl)methanesulfonyl chloride
Overview
Description
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-4-chlorophenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(2-Bromo-4-chlorophenyl)methanol+Chlorosulfonic acid→(2-Bromo-4-chlorophenyl)methanesulfonyl chloride+HCl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form (2-Bromo-4-chlorophenyl)methanesulfonic acid.
Oxidation Reactions: It can undergo oxidation to form sulfonyl derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl formed during the reaction.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by reduction reactions.
Scientific Research Applications
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into molecules.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride group, leading to the formation of the sulfonamide bond.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-fluorophenyl)methanesulfonyl chloride
- (2-Bromo-4-iodophenyl)methanesulfonyl chloride
- (2-Bromo-4-methylphenyl)methanesulfonyl chloride
Uniqueness
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination of halogens can influence the compound’s reactivity and properties, making it distinct from other sulfonyl chlorides with different substituents.
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGZXSHFFZCBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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